molecular formula C10H11N3O B1521697 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine CAS No. 1094423-79-6

5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1521697
CAS No.: 1094423-79-6
M. Wt: 189.21 g/mol
InChI Key: ZTXKJBOGRBCZLO-UHFFFAOYSA-N
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Description

5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features an oxadiazole ring substituted with a 4-methylbenzyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzyl hydrazine with carbon disulfide to form a dithiocarbazate intermediate, which is then cyclized in the presence of an oxidizing agent to yield the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzyl ring, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Studied for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine varies depending on its application:

    Antimicrobial Activity: The compound may disrupt microbial cell walls or interfere with essential enzymes, leading to cell death.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.

    Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific molecular pathways or proteins involved in cell proliferation.

Comparison with Similar Compounds

    5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: Similar structure but lacks the benzyl group, which may affect its biological activity.

    5-(4-Methylbenzyl)-1,2,4-oxadiazol-3-amine: Different positioning of the oxadiazole ring, which can influence its reactivity and applications.

Uniqueness: 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine is unique due to the specific positioning of its substituents, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXKJBOGRBCZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine

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